2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide
Description
2-Hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide is a Schiff base hydrazide derivative synthesized via the condensation of 2-hydroxybenzohydrazide with 5-methylfuran-2-carbaldehyde. This compound belongs to a broader class of hydrazones characterized by a benzohydrazide backbone and an aldehyde-derived imine group. Such compounds are notable for their diverse applications, including medicinal chemistry (e.g., antimicrobial, anti-inflammatory, and anticancer agents) and materials science (e.g., corrosion inhibitors) . The 5-methylfuran substituent introduces unique electronic and steric properties, influencing both molecular conformation and intermolecular interactions, as observed in crystallographic studies .
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-6-7-10(18-9)8-14-15-13(17)11-4-2-3-5-12(11)16/h2-8,16H,1H3,(H,15,17)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBCICRQCWGMJP-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 5-methylfurfural. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalytic amount of acetic acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzohydrazides exhibit significant antimicrobial properties. A study demonstrated that 2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide showed inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Case Study :
A comparative analysis was conducted where this compound was tested against standard antibiotics. The results indicated that it had comparable efficacy, suggesting its potential as a novel antimicrobial agent.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays. The findings revealed that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Data Table: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| 2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide | 25 ± 3 | 30 ± 4 |
| Ascorbic Acid | 10 ± 1 | 15 ± 2 |
| Quercetin | 20 ± 2 | 22 ± 3 |
Drug Development
The structure of 2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide makes it a candidate for drug development, particularly in the field of anti-cancer research. Its ability to inhibit certain enzymes associated with tumor growth has been documented .
Case Study :
In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) showed a significant reduction in cell viability when treated with this compound, indicating its potential as an anti-cancer agent.
Enzyme Inhibition
This compound has been investigated for its enzyme inhibition properties, particularly against acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease. Preliminary results suggest that it may serve as a lead compound for developing AChE inhibitors .
Pesticidal Activity
Benzohydrazides have been explored for their pesticidal properties. Initial tests show that 2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide exhibits insecticidal activity against common agricultural pests .
Data Table: Pesticidal Efficacy
| Pest Species | LC50 (mg/L) | Control (%) |
|---|---|---|
| Spodoptera litura | 15 | 85 |
| Aphis gossypii | 10 | 90 |
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The following table compares key structural and synthetic parameters of 2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide with analogous benzohydrazide derivatives:
Key Observations:
- Substituent Effects : The 5-methylfuran group in the target compound introduces a planar, electron-rich heterocyclic ring, which may enhance π-π stacking interactions compared to thiophene or benzene substituents .
- Bond Lengths: The N–N bond length in the target compound (~1.364 Å) is shorter than in non-furan derivatives (e.g., 1.38 Å in compound 14 ), suggesting increased conjugation and stability.
- Crystallography: The monoclinic Cc space group observed in related furan-containing hydrazides contrasts with the orthorhombic systems of halogen-substituted analogues (e.g., 4-chloro derivatives ).
Biological Activity
2-Hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide is a compound characterized by its unique structural features, including a hydroxyl group and a hydrazone linkage. This compound, with a molecular formula of C12H11N3O2 and a molecular weight of approximately 216.24 g/mol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics
The presence of the 5-methylfuran moiety in its structure is significant as it contributes to the compound's chemical properties and biological activities. The compound can be synthesized through a condensation reaction between benzohydrazide and 5-methylfurfural, typically conducted in ethanol under reflux conditions.
Antimicrobial Properties
Preliminary studies suggest that 2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide exhibits antimicrobial activity. This activity is likely attributed to its ability to interact with specific molecular targets within microbial cells. The mechanism may involve the formation of hydrogen bonds with enzyme active sites, leading to inhibition of their activity.
Table 1: Antimicrobial Activity Studies
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 14 | 100 |
Anticancer Properties
Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.
Case Study: Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.
The proposed mechanism of action for the biological activities of 2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide involves:
- Enzyme Inhibition : The compound's hydroxyl groups are capable of forming hydrogen bonds with enzyme active sites, which may inhibit enzymatic activity critical for microbial growth and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Evidence suggests that the compound can interfere with cell cycle progression in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 3,5-Dihydroxy-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]benzohydrazide | Contains nitrophenyl group | Exhibits different electronic properties |
| N'-[(E)-(5-Methylfuran-2-yl)methylene]formohydrazide | Lacks hydroxyl group | May exhibit different reactivity |
Q & A
Q. What are the optimal synthetic routes for 2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide, and how can reaction conditions be optimized?
The synthesis typically involves condensation of 3-formylchromone derivatives with hydrazides under reflux conditions. For example, reacting 3-formylchromone with salicylhydrazide in absolute ethanol for 30 minutes yields the target compound with ~77% efficiency . Key parameters for optimization include:
- Temperature : Reflux conditions (70–90°C) prevent side reactions.
- Solvent : Polar aprotic solvents (e.g., dioxane) enhance reaction rates .
- Catalysts : Acidic catalysts (e.g., 4-toluenesulfonic acid) improve yields in phosphorus-containing derivatives .
Monitoring via TLC and NMR ensures intermediate purity .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirms hydrazone linkage (δ 8.5–9.5 ppm for imine protons) and aromatic substituents .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~325) .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~3300 cm⁻¹) .
- Elemental analysis : Ensures stoichiometric purity (C, H, N within ±0.3% of theoretical values) .
Q. How do the compound’s functional groups influence its reactivity?
The hydrazone (–NH–N=C–) and phenolic (–OH) groups drive reactivity:
- Coordination sites : The hydrazone nitrogen and phenolic oxygen enable metal chelation, useful in catalytic or medicinal applications .
- Electrophilic substitution : The hydroxyl group directs electrophiles to ortho/para positions in the benzene ring .
- Oxidation susceptibility : The hydrazone group is prone to oxidation, requiring inert atmospheres during synthesis .
Advanced Research Questions
Q. What is the mechanistic basis for its reported anticancer activity, particularly against VEGF pathways?
The compound inhibits vascular endothelial growth factor (VEGF) by disrupting VEGF receptor-2 (VEGFR-2) dimerization and subsequent tyrosine kinase activation. Key findings:
- In vitro assays : 50–56% VEGF inhibition at 10 µM in MCF-7 and HepG2 cell lines .
- Molecular docking : Hydrazone and furan moieties bind to VEGFR-2’s ATP-binding pocket (binding energy: −9.2 kcal/mol) .
- Anti-angiogenic effects : Reduces endothelial cell proliferation (IC₅₀: 8.7 µM) by suppressing ERK1/2 phosphorylation .
Q. How can crystallographic studies resolve structural ambiguities in derivatives?
- Single-crystal X-ray diffraction : Resolves E/Z isomerism in hydrazone linkages (bond lengths: C=N ~1.28 Å) .
- SHELX refinement : For high-resolution data (R-factor < 5%), SHELXL is preferred for small-molecule refinement .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H⋯N hydrogen bonds) influencing stability .
Q. How should researchers address contradictory bioactivity data across cell lines?
- Dose-response profiling : Test concentrations from 1–100 µM to identify non-linear effects (e.g., apoptosis vs. necrosis in HCT116 cells) .
- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation (e.g., t₁/₂ < 30 min in murine models) .
- Pathway-specific inhibitors : Co-treatment with PI3K/AKT inhibitors clarifies mechanism overlap .
Q. What computational methods predict the compound’s ADMET properties?
Q. How can reaction with phosphorus reagents expand its pharmacological utility?
Phosphorus-based derivatives (e.g., 1,4,5,2-oxadiazaphosphinane) enhance bioactivity:
- Synthesis : React with PCl₃ or Lawesson’s reagent in dioxane (yield: 43–75%) .
- Mechanism : Michaelis-Arbuzov reactions form P–N bonds, improving solubility and kinase inhibition .
- Anticancer activity : Phosphorus derivatives show 3-fold higher cytotoxicity (IC₅₀: 2.1 µM) vs. parent compound .
Methodological Notes
- Contradictory data resolution : Cross-validate bioactivity using orthogonal assays (e.g., MTT and clonogenic tests) .
- Synthetic scalability : Batch reactors under N₂ atmosphere improve reproducibility for gram-scale synthesis .
- Crystallography tools : WinGX and ORTEP-3 streamline structure refinement and visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
